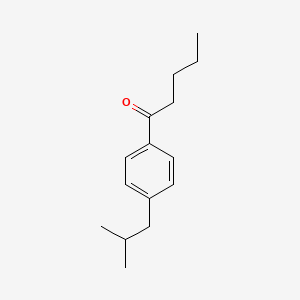

4'-Isobutylpentanophenone

Description

4'-Isobutylacetophenone (CAS 38861-78-8), also known as p-isobutylacetophenone or Ibuprofen Impurity E, is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molar mass of 176.25 g/mol . Structurally, it consists of an acetophenone backbone substituted with an isobutyl group (-CH₂CH(CH₂)₂) at the para position of the benzene ring. Key properties include:

- Density: 0.952 g/cm³

- Boiling Point: 134–135°C at 16 mmHg

- Flash Point: 54°C

- Solubility: Miscible with chloroform and methanol; slightly miscible with water .

This compound is primarily recognized as a pharmaceutical intermediate and impurity in ibuprofen synthesis, where its presence is monitored for quality control .

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]pentan-1-one |

InChI |

InChI=1S/C15H22O/c1-4-5-6-15(16)14-9-7-13(8-10-14)11-12(2)3/h7-10,12H,4-6,11H2,1-3H3 |

InChI Key |

LYTGASAOAHKORG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The physicochemical properties of 4'-Isobutylacetophenone are influenced by its substituent’s size and branching. Below is a comparative analysis with structurally related acetophenone derivatives:

4'-Isopropylacetophenone (CAS 645-13-6)

- Molecular Formula : C₁₁H₁₄O

- Molar Mass : 162.23 g/mol

- Boiling Point : 119–120°C at 10 mmHg

- Density : 0.97 g/cm³

- Flash Point : 238°C

- Solubility : Soluble in alcohol; insoluble in water .

Key Differences :

- The isopropyl group (-CH(CH₃)₂) is smaller and less branched than the isobutyl group, leading to a lower molar mass and higher flash point due to reduced flammability.

- The lower boiling point (at 10 mmHg vs. 16 mmHg for isobutyl) suggests weaker intermolecular forces in the isopropyl analog.

4'-Methylacetophenone (CAS 100-06-1)

- Molecular Formula : C₉H₁₀O

- Molar Mass : 134.18 g/mol

- Boiling Point : ~225°C (estimated at atmospheric pressure)

- Solubility : Generally soluble in organic solvents.

Key Differences :

- The methyl group (-CH₃) is significantly smaller, resulting in a lower molar mass and higher volatility compared to isobutyl and isopropyl derivatives.

4'-Methoxyacetophenone (CAS 100-06-1)

- Molecular Formula : C₉H₁₀O₂

- Molar Mass : 150.17 g/mol

- Key Feature : The methoxy group (-OCH₃) introduces polarity, enhancing water solubility compared to alkyl-substituted analogs.

Key Differences :

- The electron-donating methoxy group increases resonance stabilization, altering reactivity in synthetic applications .

Comparative Data Table

Research Findings

- Thermal Stability: The higher flash point of 4'-Isopropylacetophenone (238°C vs. 54°C for isobutyl) suggests greater thermal stability, making it safer for high-temperature applications .

- Pharmaceutical Relevance: 4'-Isobutylacetophenone’s role as an ibuprofen impurity underscores the need for precise separation techniques, whereas 4'-Isopropylacetophenone is used in flavorings (FEMA 2927) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.